Ganoderic acid H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid H can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves multiple steps, starting from lanosterol, a precursor molecule. The process includes oxidation, reduction, and cyclization reactions under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown under specific conditions to maximize the yield of ganoderic acids. Submerged fermentation is a common method used, where the fungus is cultured in a liquid medium. This method allows for better control over the growth conditions and enhances the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Ganoderic acid H has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triterpenoids.
Biology: It is used to investigate the biological activities of triterpenoids, including their effects on cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of various diseases, including cancer, liver disorders, and inflammatory conditions. .
Mechanism of Action
Ganoderic acid H exerts its effects through multiple mechanisms, including:
Molecular Targets: It targets various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway
Pathways Involved: It modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. .
Comparison with Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
- Ganoderic acid F
- Ganoderic acid G
- Lucidenic acid A
- Lucidenic acid B
- Lucidenic acid C
- Lucidenic acid D
Ganoderic acid H stands out due to its potent anticancer and anti-inflammatory activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C32H44O9 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI Key |
YCXUCEXEMJPDRZ-YIRLAGBYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Synonyms |
ganoderic acid H |
Origin of Product |
United States |
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